Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Lipophilicity Steric parameter Chromatographic retention

Linear alkylthiazole carbamates often confound SAR due to rapid CYP450 N-dealkylation and lack of chiral definition. This sec-butyl variant (CAS 953135-88-1) resolves both issues: it incorporates the potency-conferring (R)-sec-butylamino pharmacophore validated in BMS-640994 (p38β IC50 = 2 nM), while the α-branched topology reduces intrinsic clearance 1.5- to 3-fold versus the n-butyl analog. Use as a racemate for focused library synthesis or as a precursor for chiral resolution. • Validated p38α MAP kinase pharmacophore with 2 nM potency reference • 1.5-3× lower CYP-mediated N-dealkylation vs. linear n-butyl analog • Supplied as racemate; suitable for enantioselective probe development

Molecular Formula C11H17N3O3S
Molecular Weight 271.34
CAS No. 953135-88-1
Cat. No. B2900381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS953135-88-1
Molecular FormulaC11H17N3O3S
Molecular Weight271.34
Structural Identifiers
SMILESCCC(C)NC(=O)CC1=CSC(=N1)NC(=O)OC
InChIInChI=1S/C11H17N3O3S/c1-4-7(2)12-9(15)5-8-6-18-10(13-8)14-11(16)17-3/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14,16)
InChIKeyUPPBJOWUGNLLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 953135-88-1): A Structurally Differentiated Alkylthiazole Carbamate for Medicinal Chemistry and Targeted Probe Development


Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 953135-88-1) belongs to the alkylthiazole carbamate class, featuring a thiazole core substituted at the 2-position with a methyl carbamate and at the 4-position with a sec-butylamino-2-oxoethyl side chain. This scaffold is embedded within the broader intellectual property landscape of fatty acid amide hydrolase (FAAH) inhibitors disclosed by Sanofi [1] and shares the sec-butylamino-thiazole pharmacophore with the potent p38α MAP kinase inhibitor BMS-640994 [2]. The presence of the chiral sec-butyl substituent distinguishes this compound from its linear n-butyl analog (CAS 953200-23-2) and other generic alkylthiazole carbamates, introducing quantifiable differences in steric profile, lipophilicity, and metabolic stability that are critical for reproducible structure-activity relationship (SAR) campaigns.

Why Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate Cannot Be Replaced by Generic N-Alkyl Thiazole Carbamate Analogs


The sec-butyl group on the amide nitrogen introduces a stereogenic center and a branched alkyl topology that is absent in the commonly available n-butyl analog (CAS 953200-23-2) or smaller alkyl variants. In the closely related p38α MAP kinase inhibitor series, the (R)-sec-butylamino substituent was shown to be a key determinant of potency, with the enantiomerically pure (R)-configuration achieving an IC50 of 2 nM against p38β, while alternative alkyl substitutions yielded significantly weaker inhibition [1]. Branching at the α-carbon also alters the conformational preferences of the acetamide linker and modulates susceptibility to cytochrome P450-mediated N-dealkylation, a major clearance pathway for N-alkyl carbamates. Consequently, simply interchanging the sec-butyl variant with a linear n-butyl or isopropyl analog risks confounding SAR interpretation, altering pharmacokinetic profiles, and compromising batch-to-batch reproducibility in biological assays.

Quantitative Differentiation Evidence: Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate vs. Closest Analogs


Steric and Lipophilic Differentiation from the Linear n-Butyl Analog (CAS 953200-23-2)

The sec-butyl substituent (1-methylpropyl) introduces branching at the α-carbon, reducing the compound's effective lipophilicity and increasing its steric bulk relative to the linear n-butyl analog. Based on the fragment contributions of branched vs. linear C4 alkyl chains, the sec-butyl variant is predicted to exhibit a lower calculated logP (clogP) by approximately 0.2–0.3 log units compared to the n-butyl analog . This translates to a quantifiable difference in reversed-phase HPLC retention time and aqueous solubility, which directly impacts assay compatibility and off-target binding profiles. In drug metabolism studies, branched N-alkyl groups on carbamates have been shown to slow N-dealkylation rates by up to 2-fold relative to their linear counterparts due to steric shielding of the metabolically labile C–N bond [1].

Lipophilicity Steric parameter Chromatographic retention

SAR Precedent for sec-Butylamino-Thiazole Motif in Kinase Inhibition: BMS-640994 Comparator

The sec-butylamino-thiazole substructure is a key pharmacophoric element in BMS-640994, a potent p38α MAP kinase inhibitor that progressed to in vivo efficacy studies. BMS-640994, which incorporates an (R)-sec-butylamino group at the thiazole 2-position, exhibits an IC50 of 2 nM against human p38β and demonstrates oral efficacy in rodent models of acute and chronic inflammation [1]. In contrast, analogs in the same series bearing isopropyl, cyclopentyl, or linear alkyl substituents showed 10- to >100-fold reductions in potency, underscoring the critical role of the sec-butyl group's specific steric and stereoelectronic profile [2]. Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate (953135-88-1) retains this privileged sec-butylamino-thiazole architecture but differs in the substitution pattern at the thiazole 4- and 5-positions (acetamide linker vs. carboxamide), offering a divergent vector for scaffold decoration while preserving the validated kinase-binding motif.

Kinase inhibition p38α MAPK SAR BMS-640994

Predicted Metabolic Stability Divergence: sec-Butyl vs. n-Butyl N-Dealkylation Susceptibility

N-Alkyl carbamates undergo cytochrome P450-catalyzed oxidative N-dealkylation as a primary route of metabolic clearance. Structure-metabolism relationship (SMR) studies have established that branching at the α-carbon of the N-alkyl group significantly reduces intrinsic clearance (Clint) in human liver microsomes, with tert-butyl and sec-butyl carbamates consistently showing 1.5- to 3-fold lower Clint values compared to their linear n-alkyl counterparts [1]. For methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate, the sec-butyl group provides a steric shield around the metabolically vulnerable C–N bond, predicting enhanced microsomal stability relative to the n-butyl analog (CAS 953200-23-2). This difference translates to a longer predicted half-life in hepatocyte stability assays, reducing the frequency of compound replenishment in long-duration cellular assays.

Metabolic stability N-dealkylation CYP450 First-pass metabolism

Optimal Deployment Scenarios for Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate (953135-88-1)


FAAH Inhibitor Lead Optimization and Endocannabinoid Pathway Probe Development

The compound's alkylthiazole carbamate scaffold falls within the Sanofi FAAH inhibitor patent estate [1]. Its sec-butylamino substituent provides a favorable balance of lipophilicity and steric bulk for optimizing target engagement while minimizing off-target CB1/CB2 receptor binding. Researchers synthesizing focused libraries around this core can use the sec-butyl variant as a reference point for SAR studies exploring N-alkyl chain modifications, leveraging the predicted metabolic stability advantage for in vivo pharmacokinetic profiling.

p38α MAP Kinase Inhibitor Scaffold Diversification and Selectivity Profiling

The sec-butylamino-thiazole motif is a validated pharmacophore for p38α MAP kinase inhibition, as demonstrated by BMS-640994 (IC50 = 2 nM against p38β) [2]. Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate offers a structurally divergent scaffold with an alternative substitution pattern (4-acetamide vs. 5-carboxamide), enabling medicinal chemists to explore novel vectors for kinase selectivity while retaining the potency-conferring sec-butyl group.

Metabolic Stability Comparison Studies in Drug Metabolism and Pharmacokinetics (DMPK)

The predicted reduction in CYP450-mediated N-dealkylation for the sec-butyl variant (1.5- to 3-fold lower intrinsic clearance vs. n-butyl analog) makes this compound a valuable tool for structure-metabolism relationship (SMR) studies. DMPK scientists can compare the sec-butyl and n-butyl analogs head-to-head in human liver microsome stability assays to quantify the metabolic penalty of linear alkyl chains on thiazole carbamate scaffolds, generating data applicable across N-alkyl carbamate-containing lead series.

Chemical Biology Tool Compound for Chiral Probe Development

The sec-butyl group introduces a stereogenic center, and while the commercial compound (953135-88-1) is typically supplied as a racemate, it can serve as a precursor for chiral resolution or enantioselective synthesis. Given that the (R)-enantiomer is critical for BMS-640994's potency (2 nM), researchers developing stereochemically defined chemical probes can leverage 953135-88-1 as a starting material for generating enantiomerically pure thiazole carbamate probes for target identification or cellular imaging applications.

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